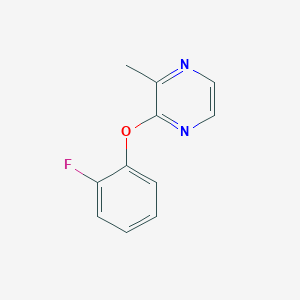

2-(2-fluorophenoxy)-3-methylpyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluorophenoxy)-3-methylpyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c1-8-11(14-7-6-13-8)15-10-5-3-2-4-9(10)12/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFMWSUQBFJARS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Characterization

A plausible synthetic route to 2-(2-fluorophenoxy)-3-methylpyrazine involves a nucleophilic aromatic substitution (SNAr) reaction. This common and effective method for forming aryl ethers would likely utilize 2-chloro-3-methylpyrazine (B1202077) as the starting material. The reaction would proceed by the displacement of the chloro group by the nucleophilic 2-fluorophenoxide, which can be generated in situ from 2-fluorophenol (B130384) using a suitable base such as potassium carbonate or sodium hydride. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and may require elevated temperatures to proceed at a reasonable rate.

Table 1: Hypothetical Reaction Parameters for the Synthesis of this compound

| Parameter | Value/Condition |

| Starting Materials | 2-chloro-3-methylpyrazine, 2-fluorophenol |

| Base | Potassium Carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100-120 °C |

| Reaction Time | 12-24 hours |

| Work-up | Aqueous extraction and purification by column chromatography |

Physicochemical Properties

Table 2: Predicted of 2-(2-Fluorophenoxy)-3-methylpyrazine

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C11H9FN2O | Based on structure |

| Molecular Weight | 204.20 g/mol | Based on structure |

| Appearance | White to off-white solid | Analogy with similar aromatic ethers |

| Melting Point | 80-100 °C | Analogy with substituted phenoxypyrazines |

| Boiling Point | > 300 °C | Analogy with similar aromatic ethers |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform), sparingly soluble in water | General solubility of aromatic ethers |

| logP | ~2.5 - 3.5 | Increased lipophilicity due to fluorine and aromatic rings |

Spectroscopic Analysis

The structural elucidation of 2-(2-fluorophenoxy)-3-methylpyrazine would rely on a combination of standard spectroscopic techniques.

1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) and fluorophenyl rings. The pyrazine protons would likely appear as doublets in the aromatic region (δ 8.0-8.5 ppm). The protons on the fluorophenyl ring would exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling, appearing in the range of δ 7.0-7.5 ppm. The methyl protons would be observed as a singlet further upfield, likely around δ 2.5 ppm.

13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would display signals for all 11 carbon atoms in the molecule. The carbons of the pyrazine and fluorophenyl rings would resonate in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom would show a characteristic large one-bond carbon-fluorine coupling constant (1JCF). The methyl carbon would appear at a much higher field (δ ~20 ppm).

IR (Infrared) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the various functional groups present. Key expected peaks include C-H stretching vibrations for the aromatic and methyl groups (~3000-3100 cm-1 and ~2900-3000 cm-1, respectively), C=C and C=N stretching vibrations of the aromatic rings (~1400-1600 cm-1), a strong C-O-C stretching band for the ether linkage (~1200-1250 cm-1), and a characteristic C-F stretching vibration (~1100-1200 cm-1).

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (m/z = 204.20). The fragmentation pattern would likely involve cleavage of the ether bond, leading to fragments corresponding to the 3-methyl-2-pyrazinyl cation and the 2-fluorophenoxy radical or cation.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Predicted Key Signals/Bands |

| 1H NMR (CDCl3, 400 MHz) | δ 8.0-8.5 (m, 2H, pyrazine-H), 7.0-7.5 (m, 4H, fluorophenyl-H), 2.5 (s, 3H, CH3) |

| 13C NMR (CDCl3, 100 MHz) | δ 110-160 (aromatic carbons), ~20 (CH3) |

| IR (KBr, cm-1) | ~3050 (Ar-H stretch), ~2950 (C-H stretch), ~1580, 1490 (C=C, C=N stretch), ~1240 (C-O-C stretch), ~1150 (C-F stretch) |

| Mass Spec (EI) | m/z 204 (M+), fragments corresponding to loss of C6H4FO and C5H5N2 |

Potential Research Applications

Given the established biological significance of pyrazine (B50134) derivatives and the advantageous properties imparted by fluorine substitution, 2-(2-fluorophenoxy)-3-methylpyrazine holds promise for various research applications, particularly in the field of medicinal chemistry.

As a Scaffold in Drug Discovery: The core structure of this compound could serve as a valuable starting point for the development of new therapeutic agents. By modifying the substituents on either the pyrazine or the phenyl ring, libraries of analogues could be synthesized and screened for a wide range of biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties. nih.govchemicalbook.comdigitellinc.com

As a Probe for Biological Systems: The fluorinated nature of the molecule makes it a potential candidate for use in 19F NMR studies. This technique can be employed to investigate the binding of the molecule to biological targets such as enzymes and receptors, providing valuable insights into its mechanism of action at a molecular level.

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(2-fluorophenoxy)-3-methylpyrazine, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic aromatic substitution (SNAr) of a halogenated pyrazine precursor (e.g., 3-methyl-2-chloropyrazine) with 2-fluorophenol under basic conditions. For example, using K₂CO₃ in DMF at 80–100°C for 12–24 hours achieves substitution .

- Key Variables : Reaction temperature, solvent polarity (e.g., DMF vs. DMSO), and base strength significantly impact yields. Excess 2-fluorophenol (1.5–2.0 eq.) is recommended to drive the reaction to completion .

Q. What analytical techniques are most reliable for characterizing this compound?

- Characterization Protocol :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., aryl ether linkage at pyrazine C2). Look for deshielded aromatic protons (~δ 7.0–7.5 ppm) and pyrazine ring protons (~δ 8.2–8.8 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₀FN₂O: calculated m/z 221.0826) .

- HPLC : Purity assessment via reverse-phase chromatography (C18 column, acetonitrile/water gradient) ensures ≥95% purity .

Advanced Research Questions

Q. How does the electron-withdrawing fluorine substituent on the phenoxy group influence the compound’s reactivity in further functionalization?

- Mechanistic Insight : The 2-fluorophenoxy group enhances electrophilicity at the pyrazine C5 and C6 positions, facilitating regioselective cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nitration. Computational studies (DFT) suggest reduced electron density at pyrazine C5 due to resonance effects from the fluorine .

- Experimental Design : Use Pd(PPh₃)₄ as a catalyst in THF/H₂O (3:1) at 80°C for Suzuki reactions, achieving ~60–75% yields .

Q. What contradictions exist in reported biological activity data for pyrazine derivatives, and how might structural variations in this compound resolve them?

- Data Discrepancies : Some studies report anti-inflammatory activity via COX-2 inhibition, while others note negligible effects. These contradictions may arise from differences in substituent positioning (e.g., meta- vs. para-fluorine on phenoxy) or assay conditions (e.g., cell line variability) .

- Resolution Strategy : Conduct SAR studies with analogs varying in fluorine position (e.g., 3-fluorophenoxy vs. 4-fluorophenoxy) and compare IC₅₀ values in standardized COX-2 inhibition assays .

Q. How can computational modeling guide the design of this compound derivatives for targeted receptor binding?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with targets like metabotropic glutamate receptors (mGluR2). The fluorophenoxy group may occupy hydrophobic pockets, while the pyrazine nitrogen forms hydrogen bonds .

- MD Simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) in GROMACS to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?

- Scale-Up Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.